(113C)tetradecanoic acid
Overview
Description
This compound is primarily used as an internal standard for the quantification of myristic acid in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Myristic acid itself is commonly found in animal and vegetable fats, particularly in butterfat, coconut oil, palm oil, and nutmeg oil .
Preparation Methods
Synthetic Routes and Reaction Conditions: Myristic Acid-13C is typically synthesized by reacting 13C-labeled sodium cyanide with tridecanol under alkaline conditions. The resulting product is then acidified to yield Myristic Acid-13C .
Industrial Production Methods: Industrial production of Myristic Acid-13C involves the use of isotopically labeled precursors and follows similar synthetic routes as described above. The process is carefully controlled to ensure high isotopic purity and yield .
Types of Reactions:
Oxidation: Myristic Acid-13C can undergo oxidation to form myristyl aldehyde and myristyl alcohol.
Reduction: Reduction of Myristic Acid-13C typically yields myristyl alcohol.
Substitution: Myristic Acid-13C can participate in substitution reactions, particularly in the formation of esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Acid chlorides and amines are often used in substitution reactions to form esters and amides, respectively.
Major Products:
Oxidation: Myristyl aldehyde, myristyl alcohol.
Reduction: Myristyl alcohol.
Substitution: Myristic acid esters, myristic acid amides.
Scientific Research Applications
Myristic Acid-13C is widely used in scientific research due to its isotopic labeling, which allows for precise quantification and tracking in various studies. Some key applications include:
Medicine: Investigated for its potential role in drug development and metabolic studies.
Industry: Utilized in the production of high-purity lipid standards and in the study of lipid biochemistry.
Mechanism of Action
Myristic Acid-13C exerts its effects primarily through its role in N-myristoylation, a process where myristic acid is transferred to the N-terminal glycine of specific proteins. This modification can alter protein activity, localization, and interactions . The molecular targets involved in this process include N-myristoyltransferase and various proteins that undergo myristoylation .
Comparison with Similar Compounds
- Stearic Acid-13C
- Palmitic Acid-13C
- Lauric Acid-13C
Comparison:
- Stearic Acid-13C: An 18-carbon saturated fatty acid labeled with carbon-13. It is used similarly as an internal standard in analytical techniques.
- Palmitic Acid-13C: A 16-carbon saturated fatty acid labeled with carbon-13. It is also used as an internal standard and in studies of lipid metabolism.
- Lauric Acid-13C: A 12-carbon saturated fatty acid labeled with carbon-13. It is used in similar applications but has different physical and chemical properties due to its shorter carbon chain.
Uniqueness of Myristic Acid-13C: Myristic Acid-13C is unique due to its specific chain length and isotopic labeling, making it particularly useful in studies involving myristoylation and lipid biochemistry .
Properties
IUPAC Name |
(113C)tetradecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i14+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNFSRHWOTWDNC-UJKGMGNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583985 | |
Record name | (1-~13~C)Tetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57677-52-8 | |
Record name | (1-~13~C)Tetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Myristic acid-1-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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